molecular formula C13H18N2O B13644173 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine CAS No. 72566-27-9

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine

Cat. No.: B13644173
CAS No.: 72566-27-9
M. Wt: 218.29 g/mol
InChI Key: ODICSUWNOCWVPI-UHFFFAOYSA-N
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Description

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is a chemical compound that features an oxirane (epoxide) ring attached to a piperazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine typically involves the reaction of epichlorohydrin with 4-phenylpiperazine under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-ylmethyl)-4-phenylpiperazine involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also features an oxirane ring and is used in the synthesis of various indole derivatives.

    Tris(oxiran-2-ylmethyl)benzene-1,3,5-tricarboxylate: A compound with multiple oxirane rings, used as a curing agent in coatings.

    3-[2-(Oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: An ionic liquid with reactive epoxide groups.

Uniqueness

1-(Oxiran-2-ylmethyl)-4-phenylpiperazine is unique due to its combination of an oxirane ring with a piperazine and phenyl groupIts ability to undergo various chemical reactions and its potential use in medicinal chemistry and materials science highlight its versatility and importance .

Properties

IUPAC Name

1-(oxiran-2-ylmethyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-12(5-3-1)15-8-6-14(7-9-15)10-13-11-16-13/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODICSUWNOCWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439997
Record name AG-G-85862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72566-27-9
Record name AG-G-85862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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